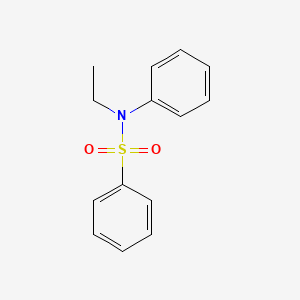

N-ethyl-N-phenylbenzenesulfonamide

Description

Contextualization within the Benzenesulfonamide (B165840) Class

The parent compound, benzenesulfonamide, and its derivatives belong to a class of organic compounds containing a sulfonamide group directly attached to a benzene (B151609) ring. hmdb.ca These compounds are typically colorless, crystalline solids with well-defined melting points and are generally poorly soluble in water but more soluble in organic solvents like ethanol (B145695) and ether. chemicalbook.comsolubilityofthings.com They are weak acids and can form salts with bases. chemicalbook.com

The benzenesulfonamide structure is a cornerstone in medicinal chemistry and material science. chemicalbook.com Beyond the famous antibacterial sulfa drugs, this chemical class includes diuretics, anticonvulsants, and hypoglycemic agents. wikipedia.org The versatility of the benzenesulfonamide scaffold allows it to serve as a precursor in the synthesis of various pharmaceuticals, dyes, and polymers. solubilityofthings.comchemicalbook.com For instance, benzenesulfonamide itself is used to create derivatives that act as intermediates for photochemicals and disinfectants. chemicalbook.comchemicalbook.com

Foundational Research Significance

The research significance of N-ethyl-N-phenylbenzenesulfonamide is primarily as a building block or intermediate in organic synthesis rather than as a terminal bioactive agent. Its structure serves as a foundation for creating more complex molecules with specific desired properties.

For example, the amino-substituted version of this compound, 2-Amino-N-ethyl-N-phenylbenzenesulfonamide, is a key precursor in the production of azo dyes. worlddyevariety.com The manufacturing process involves the diazotization of this amino compound, which is then coupled with another chemical entity to create dyes like Acid Red 57, used for coloring wool, silk, and polyamide fibers. worlddyevariety.com

In medicinal chemistry, research into related, more complex tertiary aryl sulfonamides has highlighted the importance of the N-ethyl group. A study on influenza virus inhibitors investigated a series of derivatives of 2,5-dichloro-N-ethyl-N-(o-tolyl)-benzenesulfonamide. The study found that removing or shrinking the N-ethyl group on the sulfonamide nitrogen led to a significant decrease in antiviral activity, suggesting this specific substituent is crucial for the molecule's biological function. nih.gov While this research was not on N-ethyl-N-phenylbenzenesulfonamide itself, it underscores the foundational importance of its structural components in the design of bioactive compounds.

Table 1: Physicochemical Properties of N-Ethyl-N-Phenylbenzenesulfonamide This interactive table summarizes key properties reported for the compound.

| Property | Value | Source |

| Appearance | Yellowish solid | rsc.org |

| Melting Point | 37-39 °C | rsc.org |

| CAS Number | 54437-69-3 | bldpharm.com |

| Molecular Formula | C₁₄H₁₅NO₂S | rsc.org |

| ¹H NMR (CDCl₃) | δ 1.01 (t, 3H), 3.55 (q, 2H), 6.94–7.01 (m, 2H), 7.20–7.29 (m, 3H), 7.34–7.43 (m, 2H), 7.44–7.56 (m, 3H) | rsc.org |

| IR (neat, cm⁻¹) | 3034, 1353, 1309, 1179, 1168, 1088 | rsc.org |

Historical Development of Relevant Synthetic and Mechanistic Studies

The story of sulfonamides began in the early 20th century within the German dye industry. huvepharma.com In 1932, experiments at Bayer AG with a red azo dye, Prontosil, revealed its remarkable antibacterial effects. wikipedia.org A pivotal discovery was made in 1936 when researchers at the Pasteur Institute found that Prontosil was a prodrug, metabolizing in the body to the active, simpler, and unpatented molecule, sulfanilamide. openaccesspub.orgbrill.com This finding unleashed a "sulfa craze," making it the first class of broadly effective systemic antibacterial agents and saving countless lives before the widespread availability of penicillin. wikipedia.orghuvepharma.com

The general and most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with ammonia (B1221849) or an amine. chemicalbook.com For a tertiary sulfonamide like N-ethyl-N-phenylbenzenesulfonamide, this would typically involve reacting benzenesulfonyl chloride with N-ethylaniline.

The mechanism of action for antibacterial sulfonamides was also a landmark in biochemical understanding. These drugs function as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). wikipedia.org This enzyme is crucial for the synthesis of folic acid, a vitamin essential for producing the nucleic acids needed for bacterial growth and replication. solubilityofthings.com Because sulfonamides are structurally similar to p-aminobenzoic acid (PABA), the natural substrate for DHPS, they can block the enzyme's active site, thereby halting folic acid production and inhibiting bacterial multiplication. wikipedia.orgopenaccesspub.org This targeted mechanism marked a significant step forward in the rational design of therapeutic agents. brill.com

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-2-15(13-9-5-3-6-10-13)18(16,17)14-11-7-4-8-12-14/h3-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKIASZHUKYNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Established Laboratory Synthetic Routes for N-Ethyl-N-Phenylbenzenesulfonamide

The traditional synthesis of sulfonamides is a well-documented process in organic chemistry, primarily relying on the reaction between a sulfonyl chloride and an amine. wikipedia.orgwikipedia.org This approach remains a cornerstone for laboratory-scale preparation due to its reliability and straightforward nature.

General Sulfonamide Formation Reactions

Sulfonamides are typically prepared through the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.orgresearchgate.net This nucleophilic substitution reaction involves the amine attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a new sulfur-nitrogen bond. wikipedia.org To drive the reaction to completion, a base, such as pyridine (B92270) or an aqueous alkali like sodium hydroxide, is commonly added to neutralize the hydrochloric acid (HCl) generated as a byproduct. wikipedia.orgresearchgate.net The formation of a sulfonamide from an amine is a classic method used to create crystalline derivatives, which can be useful for identification purposes based on their melting points. wikipedia.org

The general reaction is as follows: RSO₂Cl + R'R''NH → RSO₂NR'R'' + HCl

This method is the foundation of the Hinsberg test, a chemical test developed in 1890 to distinguish between primary, secondary, and tertiary amines. wikipedia.orgbyjus.com

Condensation Reactions Involving Benzenesulfonyl Chloride and Aniline (B41778) Derivatives

The direct synthesis of N-ethyl-N-phenylbenzenesulfonamide involves the condensation of benzenesulfonyl chloride with a secondary amine, specifically N-ethylaniline. In this reaction, the N-ethylaniline acts as the nucleophile, attacking the benzenesulfonyl chloride electrophile. wikipedia.org

This specific reaction is an application of the Hinsberg reaction. byjus.com When a secondary amine like N-ethylaniline reacts with benzenesulfonyl chloride in the presence of an aqueous alkali, it forms a sulfonamide (N-ethyl-N-phenylbenzenesulfonamide) that is insoluble in the alkali. wikipedia.orgbyjus.com This insolubility arises because, unlike the sulfonamide formed from a primary amine, the product has no acidic proton on the nitrogen atom and therefore cannot form a water-soluble salt. wikipedia.org A tertiary amine, by contrast, would typically not react with the benzenesulfonyl chloride under these conditions. wikipedia.orgbyjus.com

Reactant Stoichiometry and Purity Effects

The efficiency and outcome of sulfonamide synthesis are significantly influenced by reactant stoichiometry and purity. In the classic synthesis, at least one equivalent of the amine is required to react with the sulfonyl chloride, and an additional equivalent of a base is needed to scavenge the HCl produced. researchgate.net Often, an excess of the amine itself can serve as the base, or an alternative base like pyridine is used. wikipedia.org

The purity of the reactants is crucial for achieving a high yield of the desired product and simplifying purification. Impurities in the benzenesulfonyl chloride or the N-ethylaniline can lead to undesired side reactions, resulting in a mixture of products that may be difficult to separate. For instance, the presence of water can cause the hydrolysis of the reactive benzenesulfonyl chloride to benzenesulfonic acid, which would not participate in the desired reaction. wikipedia.org Similarly, contamination of the secondary amine (N-ethylaniline) with primary or tertiary amines would result in a mixture of sulfonamide products or unreacted starting materials, complicating the isolation of pure N-ethyl-N-phenylbenzenesulfonamide.

Table 1: Summary of Hinsberg Test Reactions This table illustrates the expected outcomes when reacting different amine types with benzenesulfonyl chloride, the basis for the synthesis of N-ethyl-N-phenylbenzenesulfonamide.

| Amine Type | Reactant | Product | Solubility in Alkali (e.g., NaOH) |

| Primary (RNH₂) | Benzenesulfonyl Chloride | N-substituted sulfonamide (RNHSO₂Ph) | Soluble (forms a salt) |

| Secondary (R₂NH) | Benzenesulfonyl Chloride | N,N-disubstituted sulfonamide (R₂NSO₂Ph) | Insoluble |

| Tertiary (R₃N) | Benzenesulfonyl Chloride | No reaction (hydrolysis of reagent may occur) | Insoluble (amine remains) |

Advanced Synthetic Approaches and Innovations

While traditional methods are robust, research continues into more advanced and sustainable synthetic strategies, particularly those employing metal catalysts. bohrium.comnsf.gov These modern approaches offer potential for milder reaction conditions and broader functional group tolerance.

Metal-Catalyzed Coupling Reactions for Substituted Benzenesulfonamides

Transition metal-catalyzed reactions represent a significant innovation in the synthesis of complex organic molecules, including substituted benzenesulfonamides. researchgate.net Iron, in particular, has gained attention as a catalyst due to its low cost, abundance, and low toxicity, making it a sustainable alternative to precious metals like palladium. bohrium.comnsf.govnih.gov These catalytic systems can facilitate cross-coupling reactions that are otherwise difficult to achieve.

Iron-Catalyzed C(sp²)–C(sp³) Cross-Coupling

A key area of innovation is the iron-catalyzed C(sp²)–C(sp³) cross-coupling, which forges a bond between an aromatic carbon (sp²) and an aliphatic carbon (sp³). nih.govnih.gov This method can be applied to synthesize alkylated aromatic compounds. Research has demonstrated the successful iron-catalyzed Kumada cross-coupling of chlorobenzenesulfonamides with alkyl Grignard reagents. nih.gov This process allows for the introduction of alkyl groups onto the benzene (B151609) ring of the sulfonamide under mild and sustainable conditions. nih.gov

The general transformation is as follows: Ar(Cl)SO₂NR₂ + R'-MgX --(Fe catalyst)--> Ar(R')SO₂NR₂ + MgXCl

This reaction is notable for its high efficiency and tolerance for various functional groups, with the sulfonamide group acting as a highly effective activating group for the iron-catalyzed cross-coupling. nih.gov While this specific reaction builds the alkylated aromatic core rather than the N-alkyl bond of N-ethyl-N-phenylbenzenesulfonamide itself, it represents a powerful, modern strategy for creating complex and substituted benzenesulfonamide (B165840) scaffolds that are important in medicinal chemistry and materials science. nih.govnih.govacs.org

Table 2: Iron-Catalyzed Cross-Coupling for Alkylated Benzenesulfonamide Synthesis This table presents representative data on the iron-catalyzed cross-coupling of chlorobenzenesulfonamides with Grignard reagents, showcasing an advanced method for synthesizing substituted sulfonamides. nih.gov

| Aryl Chloride Substrate | Grignard Reagent | Catalyst System | Yield (%) |

| 4-Chlorobenzenesulfonamide | n-Hexylmagnesium bromide | Fe(acac)₃ / TMEDA | 96 |

| 4-Chlorobenzenesulfonamide | Cyclohexylmagnesium chloride | Fe(acac)₃ / TMEDA | 99 |

| 2-Chlorobenzenesulfonamide | n-Hexylmagnesium bromide | Fe(acac)₃ / TMEDA | 95 |

| 3-Chlorobenzenesulfonamide | n-Hexylmagnesium bromide | Fe(acac)₃ / TMEDA | 93 |

Electrochemical Synthesis Strategies for Benzenesulfonamide Derivatives

Electrochemical synthesis has emerged as a powerful and green tool for the synthesis of organic compounds, including benzenesulfonamide derivatives. nih.govnih.gov This approach offers advantages such as the use of safe starting materials, catalyst-free conditions, safe solvents, and easy workup procedures. nih.gov

A notable electrochemical method for synthesizing new benzenesulfonamide derivatives involves the reductive controlled potential electrolysis of dinitrobenzene in the presence of arylsulfinic acids. nih.govnih.govresearchgate.net This process is conducted in a solution mixture, for example, of water (with a phosphate (B84403) buffer at a specific pH) and ethanol (B145695). scispace.com The electrolysis is carried out at a controlled potential, and its progress can be monitored using techniques like cyclic voltammetry. nih.gov Since the resulting products are often insoluble in the reaction medium, they can be easily separated by filtration. scispace.com This method avoids the use of carcinogenic aromatic amines and leads to purer products compared to some traditional synthetic routes. scispace.com

A key advantage of electrochemical synthesis is the ability to tune the reaction to achieve product selectivity by adjusting the applied potential. nih.govnih.govresearchgate.net For instance, in the synthesis of benzenesulfonamide derivatives from dinitrobenzene, applying a potential of -0.4 V versus a silver/silver chloride (Ag/AgCl) reference electrode can selectively form N-hydroxy-N-(4-nitrophenyl)benzenesulfonamide derivatives. nih.govnih.govresearchgate.net By changing the potential to -1.1 V vs. Ag/AgCl, the reaction can be directed to produce different final products, such as N-(4-amino-3-(phenylsulfonyl)phenyl) benzenesulfonamide derivatives. nih.govnih.govresearchgate.net This tunability showcases the precision and control offered by electrochemical methods in organic synthesis. nih.govnih.gov

A study on the selective cleavage of sulfonimides to sulfonamides also highlights the chemoselectivity of electrochemical approaches. acs.org By applying a specific potential, such as -0.9 V vs. a saturated calomel (B162337) electrode (SCE), the nosyl group can be selectively removed. acs.org This procedure is effective regardless of the working electrode material and can be performed with equipment where an auxiliary electrode dissolves during the process, simplifying the setup. acs.org

Table 1: Tunable Electrochemical Synthesis of Benzenesulfonamide Derivatives

| Applied Potential (vs. Ag/AgCl) | Resulting Product Class |

|---|---|

| -0.4 V | N-hydroxy-N-(4-nitrophenyl)benzenesulfonamide derivatives nih.govnih.govresearchgate.net |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has become a significant technique in synthetic laboratories, offering a faster and often "greener" alternative to conventional heating methods. nih.gov This technology can dramatically reduce reaction times, sometimes from hours to just a few minutes. nih.govnih.gov For example, the synthesis of N-phenylsuccinimide from aniline and succinic anhydride (B1165640) can be completed in four minutes using a domestic microwave oven, achieving moderate yields. nih.govnih.gov

Key advantages of MAOS include:

Rapid Reaction Rates: Microwaves directly heat the reactants, leading to a significant acceleration of chemical reactions. nih.gov

Energy Efficiency: By focusing energy only on the reaction mixture, microwave synthesis is more energy-efficient than traditional methods. nih.govnih.gov

Solvent-Free Reactions: In some cases, reactions can be performed without a solvent, which contributes to the "green" aspect of the technique. nih.govnih.gov

While specific data on the microwave-assisted synthesis of N-ethyl-N-phenylbenzenesulfonamide is not detailed in the provided context, the principles of MAOS are broadly applicable to the synthesis of related compounds and offer a promising avenue for enhancing the synthesis of this specific sulfonamide.

Continuous Flow Systems for Reaction Optimization

Continuous flow chemistry has gained considerable traction as a valuable technology in both academic and industrial settings for chemical synthesis. nih.govresearchgate.net These systems offer numerous advantages over traditional batch processing, including improved safety, accelerated reaction kinetics, and enhanced control over reaction parameters. nih.govrsc.org

The key benefits of using continuous flow systems include:

Enhanced Safety: The small reactor volumes and excellent heat transfer capabilities of flow reactors minimize the risks associated with highly exothermic reactions. rsc.orgalmacgroup.com

Precise Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility and selectivity. researchgate.net

Increased Efficiency: The high surface-area-to-volume ratio in flow reactors enhances mass and heat transfer, often leading to higher yields and shorter reaction times. researchgate.netalmacgroup.com

Scalability: Scaling up a reaction in a continuous flow system can be as simple as running the system for a longer duration or by "numbering up" (running multiple reactors in parallel). almacgroup.com

A practical example is the synthesis of a sulfonamide by reacting 4-chlorobenzenesulfonyl chloride with dibenzylamine (B1670424) in a continuous flow reactor, which demonstrates the feasibility of this technology for sulfonamide synthesis. nih.govspringernature.com While specific optimization data for N-ethyl-N-phenylbenzenesulfonamide in a continuous flow system is not provided, the general applicability of this technology suggests it is a powerful tool for its synthesis and optimization. nih.gov

Reaction Optimization and Pathway Control

The optimization of reaction conditions and the ability to control reaction pathways are crucial for maximizing the yield and purity of the desired product in the synthesis of N-ethyl-N-phenylbenzenesulfonamide.

Solvent Effects on Reaction Kinetics and Yield

The choice of solvent can profoundly influence the rate and outcome of a chemical reaction. chemrxiv.orgchemrxiv.org Solvents can affect reaction rates by differentially solvating the reactants and the transition state. chemrxiv.org The polarity of the solvent is a key factor; for instance, some reactions proceed less favorably in more polar solvents because the reactants are better solvated than the transition state. chemrxiv.org

In the context of sulfonamide synthesis, the solvent can play a critical role. For example, in the palladium-catalyzed reductive coupling reaction of nitroarenes with sodium arylsulfinates to form N-arylsulfonamides, dimethyl sulfoxide (B87167) (DMSO) is used as the solvent. rsc.org The reaction is typically carried out at an elevated temperature, and after completion, the product is extracted using another solvent like ethyl acetate. rsc.org

The effect of solvent polarity on reaction rates can be complex. In some cases, reaction rates increase with increasing solvent polarity, while in others, the opposite is observed. chemrxiv.orgajgreenchem.com For example, a study on the synthesis of substituted piperidines found that the reaction rate in methanol (B129727) (a more polar solvent) was lower than in ethanol (a less polar solvent). ajgreenchem.com Ternary solvent systems, which can form nanophase structures, have also been shown to mediate reaction kinetics, suggesting that solvent effects go beyond bulk properties like polarity. chemrxiv.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N-ethyl-N-phenylbenzenesulfonamide |

| Dinitrobenzene |

| Arylsulfinic acid |

| N-hydroxy-N-(4-nitrophenyl)benzenesulfonamide |

| N-(4-amino-3-(phenylsulfonyl)phenyl) benzenesulfonamide |

| Silver/silver chloride |

| Saturated calomel electrode |

| Nosyl group |

| N-phenylsuccinimide |

| Aniline |

| Succinic anhydride |

| 4-chlorobenzenesulfonyl chloride |

| Dibenzylamine |

| Nitroarenes |

| Sodium arylsulfinates |

| N-arylsulfonamides |

| Dimethyl sulfoxide (DMSO) |

| Ethyl acetate |

| Methanol |

| Ethanol |

Temperature Influence on Reaction Pathways and Selectivity

Temperature is a critical parameter in the synthesis of N-ethyl-N-phenylbenzenesulfonamide, profoundly influencing reaction rates, yields, and the potential for side reactions. In the N-alkylation of N-arylsulfonamides, temperature control is crucial for achieving high selectivity and preventing degradation of reactants or products.

Generally, increasing the temperature accelerates the rate of the N-ethylation reaction. However, excessively high temperatures can lead to undesirable outcomes. For instance, in copper-catalyzed N-arylation reactions, which share mechanistic similarities with N-alkylation, temperatures are often carefully controlled. While some traditional Ullmann-type couplings require high temperatures (110-130 °C), modern methodologies often aim for milder conditions to improve functional group compatibility and reduce byproducts. organic-chemistry.org For instance, certain copper-catalyzed N-arylation reactions of nitrogen-containing heterocycles can proceed at temperatures as low as 35-40 °C. organic-chemistry.orgnih.gov

In the context of N-alkylation of sulfonamides, higher temperatures can sometimes promote side reactions such as O-alkylation if the sulfonamide tautomerizes, or decomposition of the alkylating agent or solvent. For copper-promoted desulfitative N-arylation of sulfonamides, a reaction temperature of 120 °C was found to be optimal, with lower temperatures resulting in reduced yields. organic-chemistry.org This indicates that a balance must be struck to ensure sufficient energy is provided for the desired reaction pathway to dominate without initiating unwanted processes. The optimal temperature is therefore highly dependent on the specific catalytic system and substrates being used.

Table 1: Representative Temperature Effects on N-Alkylation/Arylation of Sulfonamide Analogs

| Catalyst System | Substrates | Temperature (°C) | Yield (%) | Reference |

| CuI/K₃PO₄ | Imidazole + Aryl Iodide | 35-40 | up to 93 | organic-chemistry.org |

| CuCl₂/K₂CO₃ | Sulfonamide + Sodium Arylsulfinate | 120 | up to 93 | organic-chemistry.org |

| Pd(OAc)₂/CyPF-tBu | 4-Bromotoluene + 1-Octanethiol | Room Temp | High | nih.gov |

Catalytic Enhancements and Catalyst Systems

The development of efficient catalytic systems has been pivotal in advancing the synthesis of N-alkylated sulfonamides. Transition metal catalysts, particularly those based on copper and palladium, have demonstrated significant utility in facilitating these transformations with high efficiency and selectivity.

Copper-Based Catalysts: Copper-catalyzed reactions represent a cost-effective and robust method for the formation of C-N bonds. In the context of synthesizing compounds analogous to N-ethyl-N-phenylbenzenesulfonamide, copper(I) and copper(II) salts are commonly employed. For example, a system using CuI as a catalyst in DMF with K₃PO₄ as a base has been shown to be effective for the N-arylation of heterocycles under mild conditions, a reaction mechanistically related to N-alkylation. organic-chemistry.org Another approach involves the use of CuCl₂ for the desulfitative N-arylation of sulfonamides, demonstrating high yields and good tolerance for various functional groups. organic-chemistry.org These systems often proceed without the need for complex ligands, simplifying the reaction setup.

Palladium-Based Catalysts: Palladium-catalyzed cross-coupling reactions are renowned for their broad scope and high functional group tolerance. For the synthesis of N-alkylated sulfonamides, palladium complexes with specialized phosphine (B1218219) ligands are often employed. For instance, the use of a palladium precursor with the Josiphos ligand CyPF-tBu has been shown to be highly effective for the coupling of aryl halides with various nucleophiles, including amines and thiols, which are analogous to the N-alkylation of sulfonamides. nih.govnih.gov These catalysts can achieve high turnover numbers and operate under mild conditions. nih.gov Palladium catalysis is particularly advantageous when high functional group tolerance is required. chemrxiv.org

Table 2: Performance of Various Catalytic Systems in N-Alkylation/Arylation of Sulfonamide Analogs

| Catalyst | Ligand | Base | Solvent | Reaction | Yield (%) | Reference |

| CuI | None | K₃PO₄ | DMF | N-Arylation of Imidazole | up to 93 | organic-chemistry.org |

| CuCl₂ | None | K₂CO₃ | DMSO | Desulfitative N-Arylation | up to 93 | organic-chemistry.org |

| Pd(OAc)₂ | CyPF-tBu | NaOtBu | Toluene | Thioetherification | Excellent | nih.gov |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | N-Alkylation of Amines | High | chemrxiv.org |

This table is a compilation of data from analogous reactions to showcase the performance of different catalytic systems, as specific data for N-ethyl-N-phenylbenzenesulfonamide is not available in the searched literature.

Functional Group Tolerance in Synthetic Transformations

The ability of a synthetic method to tolerate a wide range of functional groups is a key measure of its utility and practicality. In the synthesis of N-ethyl-N-phenylbenzenesulfonamide and its derivatives, the chosen catalytic system must be compatible with various substituents that might be present on either the benzenesulfonyl or the phenyl rings.

Modern catalytic systems for C-N bond formation have made significant strides in this area. Copper-catalyzed systems, for instance, have been shown to tolerate a variety of thermally sensitive functional groups. These include alkynyl, hydroxyl, amino, amido, aldehyde, ester, halide, nitro, and methoxy (B1213986) substituents. organic-chemistry.org This broad tolerance allows for the synthesis of complex sulfonamide derivatives without the need for extensive protecting group strategies. The chemoselectivity of these copper systems is also noteworthy, as they can often avoid competitive side reactions like O-arylation or Sonogashira couplings. organic-chemistry.org

Palladium-catalyzed reactions are also well-known for their excellent functional group tolerance. Catalysts based on palladium and hindered bisphosphine ligands, such as CyPF-tBu, can effectively couple aryl halides with a wide range of nucleophiles in the presence of various functional groups. nih.govnih.gov This high tolerance is a significant advantage when synthesizing structurally diverse libraries of sulfonamide-containing compounds. The development of these robust catalysts has expanded the scope of accessible N-alkylated sulfonamides, allowing for the incorporation of functionalities that would be incompatible with more traditional, harsher reaction conditions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to detail the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the local chemical environment of each atom can be determined.

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is indicative of its electronic environment. For analogs of N-ethyl-N-phenylbenzenesulfonamide, the spectrum can be divided into the aliphatic region (for the ethyl group) and the aromatic region.

In the case of the closely related N-ethyl-4-methylbenzenesulfonamide, the protons of the ethyl group exhibit characteristic signals. rsc.org The methyl (CH₃) protons typically appear as a triplet around δ 1.09 ppm due to spin-spin coupling with the adjacent methylene (B1212753) (CH₂) protons. rsc.org The methylene protons, in turn, appear as a multiplet (expected to be a quartet) at approximately δ 2.97-3.02 ppm, shifted further downfield because of their proximity to the electron-withdrawing nitrogen atom. rsc.org

The aromatic protons of the two phenyl rings resonate in the downfield region, typically between δ 7.0 and δ 8.0 ppm. For instance, in 4-methyl-N-phenylbenzenesulfonamide, the aromatic protons present as a complex series of multiplets. rsc.org Specifically, the protons on the p-substituted ring appear as distinct doublets. rsc.org The protons on the N-phenyl ring show a more complex pattern due to their varied chemical environments. rsc.org

Interactive Data Table: ¹H NMR Chemical Shifts for N-ethyl-4-methylbenzenesulfonamide

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Ethyl CH₃ | 1.09 | t | 7.2 | rsc.org |

| Ethyl CH₂ | 2.97-3.02 | m | - | rsc.org |

| Aromatic H | 7.31 | d | 8.2 | rsc.org |

| Aromatic H | 7.76 | d | 8.2 | rsc.org |

¹³C NMR provides information on the carbon skeleton of the molecule. The spectrum for N-ethyl-4-methylbenzenesulfonamide shows distinct signals for the aliphatic ethyl carbons and the aromatic carbons. rsc.org The ethyl group's methyl carbon (CH₃) is found in the upfield region around δ 15.0 ppm, while the methylene carbon (CH₂) is observed further downfield at approximately δ 38.2 ppm due to its attachment to the nitrogen atom. rsc.org

The aromatic carbons resonate between δ 127 and δ 144 ppm. rsc.org In 4-Chloro-N-phenylbenzenesulfonamide, the carbons of the chlorophenyl ring and the phenyl ring attached to the nitrogen can be distinguished, with the carbon atoms directly bonded to the sulfonyl group or chlorine atom showing the largest chemical shifts. rsc.org The quaternary carbons (those not bonded to any protons) are typically identified by their lower intensity in the spectrum. rsc.org

Interactive Data Table: ¹³C NMR Chemical Shifts for N-ethyl-4-methylbenzenesulfonamide

| Carbon Group | Chemical Shift (δ, ppm) | Reference |

| Ethyl CH₃ | 15.0 | rsc.org |

| Ethyl CH₂ | 38.2 | rsc.org |

| Aromatic C | 127.1 | rsc.org |

| Aromatic C | 129.7 | rsc.org |

| Aromatic C (quaternary) | 137.0 | rsc.org |

| Aromatic C (quaternary) | 143.3 | rsc.org |

| Methyl C (from tolyl) | 21.5 | rsc.org |

¹⁹F NMR is a highly sensitive technique used exclusively for the characterization of organofluorine compounds. The fluorine nucleus has a wide chemical shift range, making it an excellent probe for subtle changes in the molecular structure. While no specific ¹⁹F NMR data for N-ethyl-N-phenylbenzenesulfonamide's fluorinated analogs were found, analysis of the ¹³C NMR spectrum of a related compound, N-(4-fluorophenyl)naphthalene-2-sulfonamide, provides insight through carbon-fluorine coupling constants (JC-F). rsc.org These couplings are observed for carbons near the fluorine atom and their magnitude helps in assigning the signals of the fluorinated ring.

The presence of a fluorine atom on one of the phenyl rings would introduce these characteristic C-F couplings in the ¹³C NMR spectrum, and a distinct signal would be observable in the ¹⁹F NMR spectrum.

Interactive Data Table: Carbon-Fluorine Coupling Constants in a Fluorinated Analog

| Carbon Position (relative to F) | ¹³C Chemical Shift (δ, ppm) | Coupling Constant (JC-F, Hz) | Reference |

| C-F | 162.7 | 248.6 | rsc.org |

| C-C-F | 116.2 | 22.5 | rsc.org |

| C-C-C-F | 124.7 | 8.5 | rsc.org |

| C-C-C-C-F | 133.0 | 3.1 | rsc.org |

Data for N-(4-fluorophenyl)naphthalene-2-sulfonamide

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of a molecule. Specific chemical bonds and functional groups vibrate at characteristic frequencies, providing a molecular fingerprint.

FT-IR spectroscopy is particularly useful for identifying functional groups. In a comprehensive study of the parent compound N-phenylbenzenesulfonamide (NPBS), several key vibrational bands were assigned. nih.gov The N-H stretching vibration in NPBS is observed at 3246 cm⁻¹. nih.gov For the title compound, N-ethyl-N-phenylbenzenesulfonamide, this N-H band would be absent and instead, C-H stretching vibrations from the ethyl group would be prominent. The NIST database shows C-H stretching bands for the analog N-ethyl-4-methylbenzenesulfonamide in the region of 2850-3000 cm⁻¹. nist.gov

The most characteristic bands for sulfonamides are the asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂). For NPBS, these are observed experimentally at 1327 cm⁻¹ (asymmetric) and 1157 cm⁻¹ (symmetric). nih.gov Other important vibrations include the S-N stretching mode, found around 904 cm⁻¹, and various C-H and C=C vibrations of the aromatic rings. nih.gov

Interactive Data Table: Key FT-IR Vibrational Frequencies for N-phenylbenzenesulfonamide

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

| N-H Stretch | 3246 | nih.gov |

| C-H Stretch (Aromatic) | 3101 | nih.gov |

| SO₂ Asymmetric Stretch | 1327 | nih.gov |

| SO₂ Symmetric Stretch | 1157 | nih.gov |

| C-N Stretch | 1294 | nih.gov |

| S-N Stretch | 904 | nih.gov |

| C-S Stretch | 721 | nih.gov |

FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like S=O are strong in the IR spectrum, non-polar bonds and symmetric vibrations are often more intense in the Raman spectrum. For N-phenylbenzenesulfonamide, the FT-Raman spectrum shows a strong signal for the symmetric SO₂ stretch at 1157 cm⁻¹. nih.gov The aromatic C-H stretching vibrations are clearly observed at 3070 cm⁻¹. nih.gov The phenyl ring breathing modes and other skeletal vibrations are also well-defined, aiding in the complete structural confirmation of the molecule. nih.gov

Interactive Data Table: Key FT-Raman Shifts for N-phenylbenzenesulfonamide

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

| C-H Stretch (Aromatic) | 3070 | nih.gov |

| SO₂ Asymmetric Stretch | 1327 | nih.gov |

| SO₂ Symmetric Stretch | 1157 | nih.gov |

| Phenyl Ring Breathing | 1001 | nih.gov |

| C-S Stretch | 721 | nih.gov |

Surface-Enhanced Raman Scattering (SERS) Studies and Adsorption Phenomena

Surface-Enhanced Raman Scattering (SERS) offers significant insights into how molecules interact with metallic surfaces. For sulfonamide derivatives, SERS studies using silver nanoparticles have shown that the molecule adsorbs with a tilted orientation on the silver surface. nih.gov This orientation is deduced from the enhancement and shifts of specific vibrational bands in the Raman spectrum. nih.govresearchgate.net Computational modeling, such as Density Functional Theory (DFT), complements experimental SERS data by predicting the most stable adsorption geometries and vibrational frequencies. scirp.org The interaction between the molecule and the metal surface, often occurring through specific functional groups like the amino group, can be inferred from large shifts in corresponding vibrational modes. scirp.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and large molecules by transferring them from solution to the gas phase as ions with minimal fragmentation. nih.govwiley-vch.de In the positive ion mode, aromatic sulfonamides can exhibit a characteristic loss of sulfur dioxide (SO₂), a fragmentation pathway influenced by substituents on the aromatic ring. nih.gov Tandem mass spectrometry (MS/MS) experiments are crucial for confirming fragmentation pathways and establishing the relationships between precursor and product ions. nih.govnih.gov For instance, ESI-MS/MS can be used to study the stability of non-covalent complexes in the gas phase. researchgate.net

Table 1: ESI-MS/MS Data for Related Sulfonamides

| Precursor Ion (m/z) | Collision Energy | Product Ions (m/z) | Reference |

|---|---|---|---|

| 234.0583 [M+H]⁺ | 35 eV | 77, 91, 109, 141 | nih.gov |

| 199.27 [M+H]⁺ | 35 NCE | 53.0388, 55.0181, 65.0387, 67.0543, 77.0387, 91.0542, 95.0491 | massbank.eu |

Electron Ionization (EI) is a hard ionization technique that results in extensive fragmentation, providing a detailed fingerprint of a molecule's structure. The EI mass spectrum of N-ethyl-p-toluenesulfonamide, a related compound, shows a molecular ion peak and various fragment ions. nist.gov The fragmentation of alkylated sulfabenzamides under EI-MS can proceed through specific rearrangement processes. nih.gov A notable fragmentation involves the formation of stable N-alkylphenylcyanide cations. nih.govnih.gov

Table 2: Key EI-MS Fragments for a Related Sulfonamide

| Fragment (m/z) | Proposed Structure/Loss | Reference |

|---|---|---|

| 155 | [M-C₂H₄]⁺ or [M-C₂H₅]⁺ | nist.gov |

| 91 | [C₇H₇]⁺ (Tropylium ion) | nist.gov |

| 65 | [C₅H₅]⁺ | nist.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures and identifies the components at a molecular level. It is a well-established method for the analysis of various compounds, including sulfonamides. nih.govresearchgate.net The technique has been successfully used for the quantitative analysis of related sulfonamides in environmental and other samples. nih.gov The development of a GC-MS method often involves optimizing parameters such as extraction and desorption conditions to achieve low detection limits and good precision. nih.gov

The analysis of fragmentation patterns is key to structural elucidation in mass spectrometry. In the EI-MS of ethylbenzene, a simple aromatic hydrocarbon, characteristic fragments include the loss of a methyl radical to form an ion at m/z 91 (the tropylium (B1234903) ion) and the formation of the phenyl cation at m/z 77. docbrown.info For N-alkylethylamines, a common fragmentation pathway involves the cleavage of the C-C bond beta to the nitrogen atom. docbrown.info In aromatic sulfonamides, a significant fragmentation pathway observed in ESI-MS is the elimination of SO₂ via a rearrangement mechanism. nih.gov The fragmentation of N-alkylsulfabenzamides is noted to proceed through a specific rearrangement leading to the formation of N-alkylphenylcyanide cations. nih.govnih.gov

X-ray Crystallography

Table 3: Crystallographic Data for Related Sulfonamides

| Compound | Crystal System | Space Group | Key Torsion/Dihedral Angles | Reference |

|---|---|---|---|---|

| N-Ethyl-N-phenyl-p-toluenesulfonamide | Not specified | Not specified | Dihedral angle between aromatic rings: 32.8 (1)° | researchgate.net |

| N-Ethyl-N-(4-methylphenyl)benzenesulfonamide | Orthorhombic | P2₁2₁2₁ | C—S—N—C torsion angle: 73.90 (14)°; Dihedral angle between aromatic rings: 36.76 (11)° | nih.gov |

| N-Benzyl-N-ethyl-4-methylbenzenesulfonamide | Monoclinic | P2₁/c | Dihedral angle between aromatic rings: 84.78 (7)° | researchgate.net |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

A definitive single-crystal X-ray diffraction study for N-ethyl-N-phenylbenzenesulfonamide has not been identified in the current body of scientific literature. However, analysis of analogous compounds, such as N-ethyl-N-(2-methoxyphenyl)benzenesulfonamide and N-ethyl-N-phenyl-p-toluenesulfonamide, provides insight into the likely crystal system and space group. nih.govresearchgate.net It is anticipated that N-ethyl-N-phenylbenzenesulfonamide would crystallize in a monoclinic or orthorhombic system, which are common for this class of compounds. The determination of the unit cell dimensions and the precise arrangement of molecules within the crystal lattice awaits experimental data.

Molecular Geometry Determination (Bond Lengths, Bond Angles, Dihedral Angles)

The molecular geometry of N-ethyl-N-phenylbenzenesulfonamide is expected to be characterized by a tetrahedral arrangement around the sulfur atom of the sulfonamide group. The bond lengths and angles would be influenced by the electronic and steric effects of the ethyl and phenyl substituents on the nitrogen atom.

Based on data from related structures, the S-N bond length is predicted to be in the range of 1.63-1.65 Å. The S=O bond lengths are expected to be approximately 1.42-1.44 Å, and the S-C bond connecting the sulfonyl group to the phenyl ring is anticipated to be around 1.75-1.77 Å. The C-N bond lengths within the ethyl and phenyl groups attached to the sulfonamide nitrogen would likely fall within the standard ranges for such bonds.

Key bond angles around the sulfur atom, such as O-S-O, O-S-N, and O-S-C, would deviate from the ideal tetrahedral angle of 109.5° due to the differing electronic environments. The O-S-O angle is typically larger, in the range of 120-122°, while the N-S-C angle is expected to be smaller.

Table 1: Predicted Molecular Geometry Parameters for N-ethyl-N-phenylbenzenesulfonamide

| Parameter | Predicted Value Range |

|---|---|

| Bond Lengths (Å) | |

| S=O | 1.42 - 1.44 |

| S-N | 1.63 - 1.65 |

| S-C (phenyl) | 1.75 - 1.77 |

| N-C (ethyl) | 1.47 - 1.49 |

| N-C (phenyl) | 1.43 - 1.45 |

| **Bond Angles (°) ** | |

| O-S-O | 120 - 122 |

| O-S-N | 106 - 108 |

| O-S-C | 107 - 109 |

| N-S-C | 103 - 105 |

| C-N-S | 118 - 120 |

| **Dihedral Angles (°) ** |

Note: The data in this table is predictive and based on the analysis of structurally related compounds.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of N-ethyl-N-phenylbenzenesulfonamide is expected to be governed by a combination of weak intermolecular interactions. In the absence of strong hydrogen bond donors, the packing will likely be dominated by van der Waals forces and potentially weak C-H···O and C-H···π interactions.

In analogous sulfonamide structures, C-H···O hydrogen bonds involving the hydrogen atoms of the ethyl and phenyl groups and the oxygen atoms of the sulfonyl group play a significant role in stabilizing the crystal lattice. nih.gov These interactions can link molecules into chains or more complex three-dimensional networks. The phenyl rings may also participate in C-H···π interactions, where a C-H bond from one molecule interacts with the π-system of a phenyl ring of a neighboring molecule.

Hirshfeld Surface Analysis for Intermolecular Interactions

A Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular interactions in a crystal, cannot be performed without the crystallographic information file (CIF) from a single-crystal X-ray diffraction experiment.

However, based on the analysis of related compounds, a hypothetical Hirshfeld surface analysis for N-ethyl-N-phenylbenzenesulfonamide would likely reveal the following:

d_norm surfaces: These surfaces would show red spots indicating close contacts, which would correspond to the C-H···O and C-H···π interactions.

Fingerprint plots: The two-dimensional fingerprint plots derived from the Hirshfeld surface would quantify the contribution of different types of intermolecular contacts. It is anticipated that H···H contacts would constitute the largest percentage of the surface, reflecting the abundance of hydrogen atoms on the molecular periphery. O···H/H···O and C···H/H···C contacts would also be significant, providing quantitative evidence for the C-H···O and C-H···π interactions, respectively.

This predictive analysis underscores the importance of obtaining experimental crystallographic data for N-ethyl-N-phenylbenzenesulfonamide to fully elucidate its solid-state behavior and intermolecular interaction patterns.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for examining the intricacies of N-ethyl-N-phenylbenzenesulfonamide. By approximating the electron density of the molecule, DFT calculations can predict a wide range of properties with a good balance of accuracy and computational cost.

Geometry Optimization and Equilibrium Structures

Theoretical calculations, specifically at the B3LYP/6-31G(d) level of theory, have been employed to determine the optimized geometry and equilibrium structure of N-ethyl-N-phenylbenzenesulfonamide and its derivatives. nih.gov For a related compound, N-ethyl-N-(2-methoxyphenyl)benzenesulfonamide, X-ray crystallography revealed a C-S-N-C(benzene) torsion angle of 81.45 (16)° and a dihedral angle of 45.83 (12)° between the two aromatic rings. nih.gov In another similar molecule, N-Ethyl-N-(4-methylphenyl)benzenesulfonamide, the C10-S1-N1-C5 torsion angle was found to be 73.90 (14)°. researchgate.net These experimental findings provide a valuable benchmark for validating the accuracy of the computed equilibrium structures. The optimized geometries from DFT calculations generally show good agreement with experimental data, confirming the reliability of the theoretical models. nih.gov

Table 1: Selected Experimental Geometric Parameters for N-ethyl-N-phenylbenzenesulfonamide Derivatives

| Parameter | N-ethyl-N-(2-methoxyphenyl)benzenesulfonamide nih.gov | N-Ethyl-N-(4-methylphenyl)benzenesulfonamide researchgate.net |

| Torsion Angle (°) | C-S-N-C(benzene): 81.45 (16) | C10-S1-N1-C5: 73.90 (14) |

| Dihedral Angle (°) | Aromatic rings: 45.83 (12) | - |

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations are a key component of theoretical studies, providing a simulated infrared (IR) and Raman spectrum that can be compared with experimental results. For molecules with similar functional groups, such as the N-H group in related amides, stretching vibrations are typically observed in the 3300–3500 cm⁻¹ range. nih.gov In a study of cyclophosphamide, the N-H stretching mode was experimentally detected at 3486 cm⁻¹ (FTIR) and 3481 cm⁻¹ (FT-Raman), which correlated well with the scaled theoretical frequency of 3450 cm⁻¹. nih.gov The C-N stretching vibrations in similar compounds are expected to appear between 1266 and 1386 cm⁻¹. nih.gov For ethyl N-[1-(piperidin-1-ylmethyl)benzimidazol-2-yl]carbamate, C=N and C=C stretching vibrations were identified in the 1450–1660 cm⁻¹ region. researchgate.net The C-Cl stretching vibration in chlorinated compounds typically appears in the 550-850 cm⁻¹ range. scirp.org These established ranges for characteristic vibrations aid in the assignment of the calculated frequencies for N-ethyl-N-phenylbenzenesulfonamide. The potential energy distribution (PED) analysis is often used to provide a quantitative assignment of the vibrational modes. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. youtube.comlibretexts.orgimperial.ac.uk It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. researchgate.net In a study of thiazolidine (B150603) derivatives, the HOMO density was found to be located over the thiazolidine and phenyl rings, while the LUMO density was shifted towards the phenyl ring attached to electron-acceptor groups. researchgate.net This distribution of frontier orbitals plays a significant role in determining the molecule's electronic and optical properties. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orguni-muenchen.deucsb.edu The MEP surface displays regions of different electrostatic potential, typically color-coded so that red indicates negative potential (electron-rich areas, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.netresearchgate.net For ethyl N-[1-(piperidin-1-ylmethyl)benzimidazol-2-yl]carbamate, the negative regions of the MEP were primarily located over the carbonyl groups, while the most positive regions were found on the benzimidazole (B57391) ring. researchgate.net In analogues of N,N-diethylbenzenesulfonamide, the MEP maps revealed the effect of substitutions on the electrostatic potential of the aryl ring. researchgate.net Such analyses help in identifying the sites most likely to be involved in intermolecular interactions. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wikipedia.orgwisc.eduaiu.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of electron delocalization and hyperconjugation. wikipedia.org These interactions, also known as "delocalization effects," signify departures from an idealized, localized Lewis structure. wikipedia.org The strength of these interactions can be quantified by second-order perturbation theory, where a larger E(2) stabilization energy implies a more significant interaction. NBO analysis has been used to study the properties of chemical bonds and their reactivity. researchgate.net The analysis of natural atomic orbitals (NAOs) and their populations forms the basis of Natural Population Analysis (NPA), which offers a more robust method for describing atomic charge distributions compared to Mulliken population analysis. wisc.eduwisc.edu

Charge Transfer Analysis and Mulliken Atomic Charges

The distribution of atomic charges within a molecule is a key factor influencing its physical and chemical properties. Mulliken population analysis is a common method for calculating these charges, providing insights into the electronic structure and the nature of chemical bonds. researchgate.netchemrxiv.orguni-muenchen.de However, it is known to have limitations, such as a strong dependence on the basis set used in the calculation. uni-muenchen.de Despite its drawbacks, Mulliken charge analysis can still provide a qualitative understanding of charge distribution and transfer within a molecule. researchgate.net The analysis of Mulliken atomic charges can help in understanding electronegativity and charge transfer processes during chemical reactions. researchgate.net For instance, in a study of substituted 1,2,4-triazole (B32235) derivatives, the calculated Mulliken atomic charges were used to understand the reactivity of different sites in the molecule. researchgate.net

Thermodynamic Properties Computations

The theoretical calculation of thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) is crucial for understanding the stability, reactivity, and dissolution behavior of a molecule. nih.gov For sulfonamide derivatives, these computations are often performed using quantum mechanical methods. A common approach involves utilizing a thermodynamic cycle, which allows for the calculation of properties in various environments, such as the gas phase or in different solvents. nih.gov

Computational software packages are employed to perform these calculations, often using semi-empirical quantum methods like PM6, PM7, or more robust Density Functional Theory (DFT) methods. nih.gov For instance, in a study on N-ethyl-p-toluenesulfonamide, a related compound, thermodynamic analysis indicated that its dissolution was an endothermic and entropy-driven process. aps.org Such computational studies can predict how a molecule like N-ethyl-N-phenylbenzenesulfonamide will behave in different solvent media, which is vital for applications in synthesis and material science. nih.govaps.org The choice of solvent can significantly influence the thermodynamic parameters, highlighting the importance of solute-solvent interaction modeling. nih.gov

Spin Density Analysis

Spin density analysis is a theoretical method used to describe the distribution of unpaired electrons within a molecule or ion. nih.gov It is a fundamental concept in spin density functional theory (SDFT) and is essential for understanding magnetic properties and the reactivity of open-shell systems. nih.govnih.gov The spin density, s(r), at any point r is defined as the difference between the density of electrons with spin up (α) and spin down (β). nih.gov

A full topological analysis of the spin density function can reveal critical points (spin maxima and minima) and define a "magnetic structure" for the molecule, which is distinct from the structure defined by the total electron density. nih.gov For molecules like sulfonamides, which are typically closed-shell systems, this analysis is not standard unless studying radical ions or excited triplet states. In such cases, DFT calculations can be used to map the spin density, but results can be sensitive to the chosen functional, with unrestricted DFT methods sometimes exaggerating spin delocalization. nih.gov While no specific spin density analysis for the ground state of N-ethyl-N-phenylbenzenesulfonamide has been prominently reported, this computational tool remains vital for investigating its potential radical species or electronically excited states.

Time-Dependent Density Functional Theory (TD-DFT)

UV-Visible (UV-Vis) Spectra Simulation and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method for predicting the electronic absorption spectra of molecules. acs.orgresearchgate.net This computational technique calculates the excited states of a molecule, providing information on vertical excitation energies and the corresponding oscillator strengths, which can be used to simulate a UV-Vis spectrum. The process typically begins with a geometry optimization of the molecule's ground state using DFT, often with a functional like B3LYP and a suitable basis set such as 6-311+G(d,p). acs.org

Following optimization, a TD-DFT calculation is performed to identify the electronic transitions, which are excitations of electrons from occupied molecular orbitals to unoccupied ones. For aromatic compounds like N-ethyl-N-phenylbenzenesulfonamide, these transitions are typically of the π → π* or n → π* type. The simulation helps assign peaks observed in experimental spectra and can predict the absorption profile in different solvents by incorporating solvent models into the calculation. acs.org For example, studies on similar compounds have shown that TD-DFT can effectively predict absorption wavelengths and identify the key orbitals involved in the electronic transitions responsible for UV absorption. acs.org

Oscillator Strengths and Vertical Excitation Energies

In TD-DFT calculations, two key parameters that define the simulated UV-Vis spectrum are the vertical excitation energies and the oscillator strengths. The vertical excitation energy corresponds to the energy required to promote an electron from the ground state to an excited state without any change in the nuclear geometry. This energy value is directly related to the position of an absorption peak (λmax) in the spectrum.

The oscillator strength is a dimensionless quantity that represents the probability of a specific electronic transition occurring upon absorption of light. A transition with a high oscillator strength will result in an intense peak in the spectrum, while a transition with a near-zero oscillator strength is considered "forbidden" and will be very weak or absent. In computational studies of organic molecules, only transitions with significant oscillator strengths are considered permitted and are used to construct the theoretical spectrum. For N-ethyl-N-phenylbenzenesulfonamide, TD-DFT would calculate a series of excited states, each with a specific vertical excitation energy and oscillator strength, which together determine the molecule's theoretical UV-Vis absorption profile.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

The theoretical evaluation of non-linear optical (NLO) properties is essential for identifying new materials for applications in photonics and optoelectronics. Organic molecules, particularly those with donor-acceptor groups connected by a π-conjugated system, are known to exhibit significant NLO responses. Sulfonamide derivatives have been investigated for their NLO potential due to this structural characteristic.

Computational chemistry, primarily using Density Functional Theory (DFT), is a key tool for predicting the NLO behavior of molecules like N-ethyl-N-phenylbenzenesulfonamide. These calculations determine key NLO parameters, including the electric dipole moment (μ), polarizability (α), and, most importantly, the first (β) and second (γ) hyperpolarizabilities. The magnitude of these hyperpolarizabilities indicates the strength of the NLO response. Theoretical studies on related sulfonamide-containing molecules have shown that they can possess large hyperpolarizability values, sometimes many times greater than that of standard NLO materials like urea, suggesting their promise for NLO applications.

Electrical Dipole Moment (µ)

The dipole moment of N-ethyl-N-phenylbenzenesulfonamide can be calculated theoretically using quantum chemical methods like DFT. These computations provide the magnitude and direction of the dipole moment vector. The value is influenced by the molecule's three-dimensional geometry and the electron-donating and withdrawing characteristics of its constituent groups. In N-ethyl-N-phenylbenzenesulfonamide, the sulfonyl group acts as an electron acceptor, while the phenyl and ethyl-substituted amino groups can act as donors, creating a permanent dipole. The theoretical calculation of this property is a crucial first step in evaluating the molecule's potential as an NLO material.

Polarizability (α)

The polarizability of a molecule describes the tendency of its electron cloud to be distorted by an external electric field. This property is crucial for understanding a molecule's intermolecular interactions and its nonlinear optical (NLO) properties. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating the polarizability tensor (α).

Hyperpolarizability (β)

Hyperpolarizability (β), or the first hyperpolarizability, is a measure of a molecule's second-order nonlinear optical response. It is responsible for phenomena such as second-harmonic generation. Like polarizability, hyperpolarizability can be calculated using quantum chemical methods. DFT is a commonly employed method for predicting the hyperpolarizability tensor of molecules. nih.govosti.gov

The calculation of hyperpolarizability involves determining the change in the molecule's dipole moment in response to an applied electric field. For centrosymmetric molecules, the first hyperpolarizability (β) is zero. nih.gov However, for non-centrosymmetric molecules like N-ethyl-N-phenylbenzenesulfonamide, β can have significant values, making them potential candidates for NLO materials. The calculations are sensitive to the chosen level of theory (functional and basis set). osti.gov For instance, studies on other organic molecules have utilized DFT to calculate the polarizability and dipole derivative tensors to ultimately determine the hyperpolarizability tensors of different vibrational modes. osti.gov The theoretical determination of these properties is vital for the rational design of new materials with specific optical characteristics.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides indispensable tools for investigating the pathways of chemical reactions, identifying transient species like transition states, and calculating the energy barriers that govern reaction rates.

Transition State Identification and Activation Energy Calculations

Understanding the mechanism of a chemical reaction requires the identification of transition states (TS) and the calculation of their associated activation energies (ΔG‡). A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes.

Computational methods, such as DFT, are used to locate transition state geometries on the potential energy surface. nih.gov This is typically achieved through algorithms that search for a first-order saddle point—a point that is a maximum in the direction of the reaction coordinate and a minimum in all other directions. Once a transition state structure is located, a frequency calculation is performed to confirm its identity; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

The activation energy is then calculated as the energy difference between the transition state and the reactants. For example, computational studies on the decomposition of N-substituted diacetamides have used DFT to analyze mechanisms involving six-membered ring transition states, successfully calculating activation energies that explain experimental observations. nih.gov Similar approaches could be applied to study reactions involving N-ethyl-N-phenylbenzenesulfonamide, such as its synthesis or degradation, providing detailed mechanistic insights.

Intrinsic Reaction Coordinate (IRC) Calculations

Following the identification of a transition state, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the located TS correctly connects the desired reactants and products. An IRC path is the minimum energy path on the potential energy surface leading downhill from the transition state to the reactant on one side and the product on the other. nih.gov

This method traces the reaction path in mass-weighted coordinates, following the steepest descent from the saddle point. nih.gov The calculation involves two main parts: a forward path and a backward path from the transition state geometry. Successful completion of an IRC calculation provides a clear picture of the molecular geometry changes throughout the reaction and verifies the connectivity of the stationary points on the potential energy surface.

Potential Energy Surface (PES) Analysis

Potential Energy Surface (PES) analysis is a computational technique used to explore the energy of a molecule as a function of its geometry. A PES scan, also known as coordinate driving, involves systematically changing one or more geometric parameters (like a bond length, bond angle, or dihedral angle) and calculating the energy at each step, while optimizing the remaining degrees of freedom. uni-rostock.deyoutube.com

This method is invaluable for identifying stable conformers (energy minima) and transition states (saddle points) of a molecule. For a flexible molecule like N-ethyl-N-phenylbenzenesulfonamide, a PES scan of the dihedral angles around the S-N bond or C-N bonds can reveal the most stable conformations and the energy barriers for rotation between them. uni-rostock.deyoutube.com The results are typically visualized as a plot of energy versus the scanned coordinate, providing a one-dimensional slice of the high-dimensional potential energy surface. youtube.com

Molecular Modeling and Docking Methodologies (focused on intermolecular chemical interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein), forming a stable complex. scirp.org This methodology is crucial in drug discovery for understanding the binding mode of potential inhibitors. Studies on N-phenylsulfonamide derivatives have utilized molecular docking to investigate their interactions with various enzymes, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrases (CAs). bohrium.comconsensus.app

These studies typically involve preparing the protein and ligand structures, defining a binding site on the protein, and using a scoring function to rank the different binding poses based on their predicted binding affinity (often expressed as binding energy in kcal/mol). mdpi.com The results provide detailed insights into the intermolecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, π-π stacking, and hydrophobic interactions. mdpi.com

For instance, docking studies on N-phenylsulfonamide derivatives have identified key interactions within the active sites of cholinesterases. bohrium.com While specific docking data for N-ethyl-N-phenylbenzenesulfonamide is limited, the findings for structurally related compounds provide a strong indication of its potential binding modes and interactions.

Table 1: Molecular Docking Results for N-Phenylsulfonamide Derivatives against Cholinesterases This table presents data for compounds structurally related to N-ethyl-N-phenylbenzenesulfonamide to illustrate the application of molecular docking methodologies.

| Compound Derivative | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types | Source |

|---|---|---|---|---|---|

| N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide | AChE | Not specified | Gly121, Gly122, Tyr337, Tyr341 | Weak C-H···O, π-π stacking, T-shaped π-π stacking | mdpi.com |

| 4-Phthalimidobenzenesulfonamide derivatives | AChE | IC50 values reported (e.g., 1.35 μM for diethyl derivative) | Not specified | Inhibition suggests interaction with active site | nih.gov |

| Various N-phenylsulfonamide derivatives | AChE & BChE | Binding energies evaluated but not listed | Not specified | Docking results consistent with in vitro inhibition data | bohrium.com |

Hirshfeld surface analysis is another computational method used to visualize and quantify intermolecular interactions in crystal structures. nih.goviucr.org This analysis maps properties like normalized contact distance (d_norm) onto the surface, highlighting regions of close intermolecular contacts, which are crucial for understanding crystal packing. iucr.org For sulfonamides, these analyses reveal the importance of interactions like N-H···O, C-H···O, and π-π stacking in stabilizing the crystal lattice. nih.govnih.gov

Force Field Development and Parameterization for Sulfonamide Systems

The accuracy of molecular dynamics (MD) simulations heavily relies on the quality of the underlying empirical force field, which is a set of mathematical functions and associated parameters that describe the potential energy of a system of particles. nih.govuiuc.edu For common biomolecules like proteins and nucleic acids, well-established and validated force fields exist. However, for drug-like molecules such as N-ethyl-N-phenylbenzenesulfonamide, which contain less common functional groups like the sulfonamide moiety, specific parameterization is often required to ensure reliable simulation results. uq.edu.au The development of these parameters is a meticulous process aimed at reproducing experimental data and high-level quantum mechanical (QM) calculations. nih.govcapes.gov.br

A primary challenge in simulating sulfonamides is the accurate representation of the geometry, charge distribution, and conformational energetics around the sulfonyl group. This has necessitated dedicated efforts to develop and extend existing force fields. acs.orgnih.gov The process typically involves a hierarchical approach, where parameters are optimized to be compatible with a parent force field, such as CHARMM or AMBER. nih.govnih.gov

Research Findings and Methodologies

Research into sulfonamide force field development has focused on deriving robust parameters for bonded (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. The general methodology involves:

Quantum Mechanical Calculations: High-level ab initio or Density Functional Theory (DFT) calculations are performed on model compounds to obtain reference data. capes.gov.bracs.org This data includes optimized geometries, vibrational frequencies, torsional energy profiles, and electrostatic potentials. capes.gov.brnih.gov For instance, calculations at the MP2/6–31+G* level of theory have been used to study sulfonamide and its alkyl derivatives to serve as a basis for parameter development. capes.gov.br

Parameter Optimization: The force field parameters are then adjusted to reproduce the QM reference data as closely as possible. acs.org This can be a complex, iterative process. For example, partial atomic charges are often fitted to reproduce the QM electrostatic potential, while dihedral parameters are tuned to match torsional energy profiles. researchgate.net

Validation: The newly developed parameters are validated by comparing simulation results against experimental data, which can include crystal structures, densities of pure liquids, and spectroscopic data. nih.govnih.gov

A significant advancement in this area was the extension of the CHARMM General Force Field (CGenFF) to include sulfonyl-containing compounds, including sulfonamides. nih.govnih.gov This work utilized a range of model compounds, such as acyclic and cyclic sulfonamides, to optimize parameters. nih.gov The optimization targeted both QM data and experimental crystal structures to ensure accuracy in both gas and condensed phases. The resulting parameters were shown to satisfactorily reproduce geometries, vibrational frequencies, and interactions with water. nih.govnih.gov

Similarly, ab initio force fields have been specifically developed for sulfonamides. acs.orgacs.org One study demonstrated that a custom-built force field, with parameters derived specifically for the sulfonamides of interest, could accurately reproduce ab initio results. acs.org This highlights a critical issue in computational chemistry: parameter transferability. While it is common practice to transfer parameters from one molecule to a similar one, this can lead to inaccuracies. acs.org Research has shown that when transferred parameters are used in a highly parameterized force field, the quality of the calculations may not be superior to that of a more generic force field, underscoring the need for specific parameterization for novel compounds. acs.org

For practical applications, especially in drug discovery, automated tools have become essential. Web servers and software packages can generate topologies and parameters for novel small molecules. researchgate.netnih.gov For example, the SwissParam server can generate parameters for sulfonamide derivatives based on the Merck Molecular Force Field (MMFF), and the Automated Topology Builder (ATB) can generate parameters compatible with the GROMOS force field. uq.edu.aunih.gov These tools often use pre-existing rules and data from similar, already parameterized fragments. uiuc.edu

The table below summarizes some of the common force fields that have been developed for or extended to include sulfonamide systems, along with the basis for their parameterization.

| Force Field | Parameterization Basis | Key Features & Findings |

| CGenFF (CHARMM) | High-level QM data and experimental crystal data. nih.govnih.gov | Hierarchical optimization ensures compatibility with the main CHARMM force field. Provides good reproduction of geometries, vibrational frequencies, and condensed-phase properties. nih.govnih.gov |

| Custom ab initio FF | Ab initio calculations (e.g., Gaussian98). acs.org | Developed specifically for a target set of molecules (sulfonamides). Can achieve high accuracy but may have limited transferability. acs.org |

| MM3 | Ab initio calculations (MP2/6–31+G*) on sulfonamide and its alkyl derivatives. capes.gov.br | Parameters were developed to accurately simulate the geometry and vibrational spectra of the training set molecules. capes.gov.br |

| GAFF2 | QM calculations (DFT, B3LYP/6-31G**). nih.gov | Provides parameters for a wide range of small organic molecules. Validation against QM-optimized geometries showed good agreement for sulfonamides. nih.gov |

The validation of these force fields is a continuous effort. Studies have compared the performance of different generalized force fields like GAFF, CGenFF, and OPLS-AA by testing them against experimental data, such as osmotic coefficients for drug-like molecules. nih.gov While these force fields generally perform reasonably well, discrepancies for certain molecules indicate that further refinement, particularly of van der Waals parameters, may be necessary to improve accuracy. nih.gov

Reactivity and Reaction Mechanisms

General Reactivity Profiles of N-Ethyl-N-Phenylbenzenesulfonamide

N-ethyl-N-phenylbenzenesulfonamide's reactivity is primarily dictated by the interplay between the electron-withdrawing benzenesulfonyl group and the electron-donating ethyl and phenyl groups attached to the nitrogen atom. The sulfur atom in the sulfonamide group is electrophilic, making it susceptible to nucleophilic attack. Conversely, the nitrogen atom, while less basic than in amines due to the adjacent sulfonyl group, can still exhibit nucleophilic character. The aromatic rings can undergo electrophilic substitution, with the phenyl group attached to the nitrogen being more activated than the phenyl group of the benzenesulfonyl moiety.

Oxidation Reactions (e.g., Sulfone Derivative Formation)

While the sulfur atom in N-ethyl-N-phenylbenzenesulfonamide is already in a high oxidation state (+6), the aromatic rings can undergo oxidation under specific conditions. However, a more common reaction involving related sulfonamides is the oxidation of sulfides to form the corresponding sulfones. organic-chemistry.orgresearchgate.net For instance, various oxidizing agents, including hydrogen peroxide, can be employed for this transformation. organic-chemistry.orgresearchgate.net The reaction typically proceeds without affecting the sulfonamide group itself. Although direct oxidation of the sulfur in N-ethyl-N-phenylbenzenesulfonamide is not a typical reaction, the principles of sulfone formation are relevant to the broader class of sulfur-containing organic compounds. organic-chemistry.org

| Oxidizing System | Substrate Type | Product | Notes |

| Urea-hydrogen peroxide and phthalic anhydride (B1165640) in ethyl acetate | Substituted sulfides | Corresponding sulfones | Metal-free and environmentally benign. researchgate.net |

| 30% Hydrogen peroxide with tantalum carbide catalyst | Sulfides | Sulfoxides | High yield. organic-chemistry.org |

| 30% Hydrogen peroxide with niobium carbide catalyst | Sulfides | Sulfones | Efficiently affords sulfones. organic-chemistry.org |

| 2,2,2-Trifluoroacetophenone as organocatalyst with H₂O₂ | Sulfides | Sulfoxides or Sulfones | Selectivity depends on reaction conditions. organic-chemistry.org |

Reduction Reactions

The reduction of the sulfonamide group in N-ethyl-N-phenylbenzenesulfonamide is a challenging transformation that typically requires harsh reducing agents. More commonly, reductions focus on other parts of the molecule. For instance, in related compounds, nitroarenes can be reduced to form N-arylsulfonamides in the presence of a palladium catalyst. rsc.org This type of reductive coupling reaction highlights the stability of the sulfonamide bond under certain reductive conditions that affect other functional groups. rsc.org

Substitution Reactions

Substitution reactions on N-ethyl-N-phenylbenzenesulfonamide can occur at several positions. Electrophilic aromatic substitution on the phenyl ring attached to the nitrogen is generally favored over the benzenesulfonyl ring due to the activating effect of the nitrogen atom. Nucleophilic substitution at the sulfur atom is also a key reaction pathway. For instance, deprotonated sulfonamides can undergo reactions where the sulfonyl group acts as a leaving group. researchgate.net

Intramolecular Rearrangements and Fragmentation Pathways